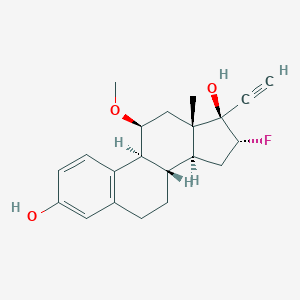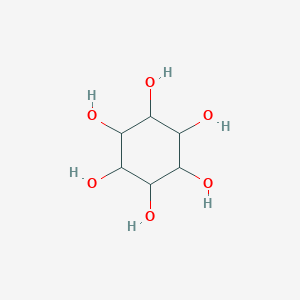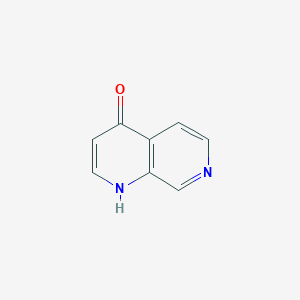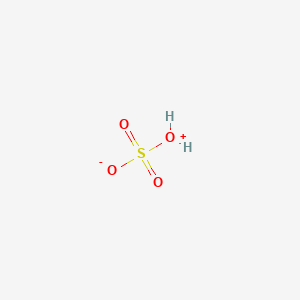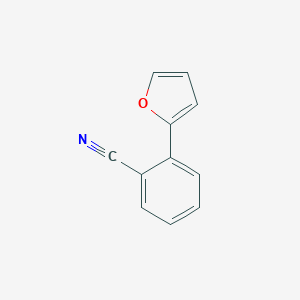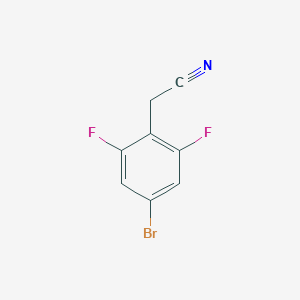
2-(4-Bromo-2,6-difluorophenyl)acetonitrile
概要
説明
“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2N . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” involves the use of potassium cyanide. The reaction is refluxed for 2 hours, and then cooled and the solvent evaporated to give a sludge. Water is added and the mixture is extracted with DCM and dried over magnesium sulphate .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is characterized by the presence of bromine, fluorine, and nitrogen atoms in its structure . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
In terms of chemical reactions, “2-(4-Bromo-2,6-difluorophenyl)acetonitrile” can undergo various transformations. For instance, it can be converted to “2-(4-bromo-2,6-difluorophenyl)acetic acid” through a reaction with sulfuric acid and water at 60°C for 16 hours .Physical And Chemical Properties Analysis
“2-(4-Bromo-2,6-difluorophenyl)acetonitrile” is an off-white to pale-yellow to yellow-brown to brown solid . Its exact physical and chemical properties, such as boiling point, density, etc., can be found in various chemical databases .科学的研究の応用
Electrochemical Oxidation in Acetonitrile
Research on the electrochemical oxidation of halogenated anilines, including bromoanilines, in acetonitrile solution has been investigated. This study reveals insights into the electrochemical behaviors and oxidation products in acetonitrile, which can be relevant for understanding the electrochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Kádár, Nagy, Karancsi, & Farsang, 2001).
Ruthenium(II) Complex Synthesis
A study on the synthesis of a hybrid bidentate and tridentate ruthenium(II) complex, which incorporates triazine and polypyridine carbene ligands, is relevant. This complex includes acetonitrile in its structure, suggesting potential applications in the synthesis of similar complexes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Medlycott, Schaper, & Hanan, 2005).
Photochemistry in Solution
Research into the photochemistry of bromonaphthols in various solvents, including acetonitrile, provides insights into the photolytic behavior of related brominated compounds. This can be extended to understand the photochemical properties of 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Electrocatalytic CO2 Reduction
The role of acetonitrile in enhancing the electrocatalytic reduction of carbon dioxide using a rhenium tricarbonyl bipyridyl complex is significant. This suggests possible applications in CO2 reduction and related catalytic processes involving 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Wong, Chung, & Lau, 1998).
Synthesis of Antiviral Derivatives
A synthesis study based on 2-(2,6-difluorophenyl)acetonitrile, which is structurally similar to 2-(4-Bromo-2,6-difluorophenyl)acetonitrile, discusses the creation of bioisosteric prochiral analogs with high anti-HIV activity. This implies potential in developing antiviral agents (Novakov et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQFPQSYKMWFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378361 | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,6-difluorophenyl)acetonitrile | |
CAS RN |
537033-52-6 | |
| Record name | 2-(4-bromo-2,6-difluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

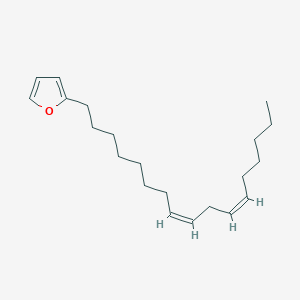
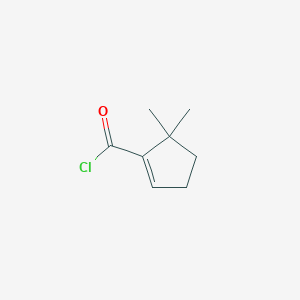
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)
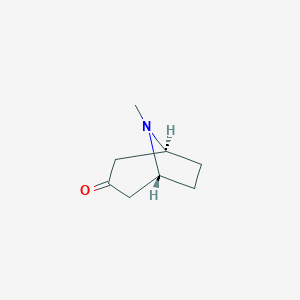
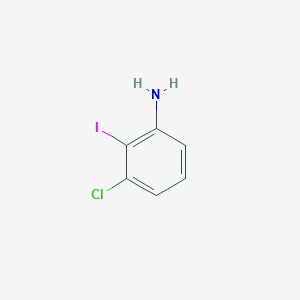
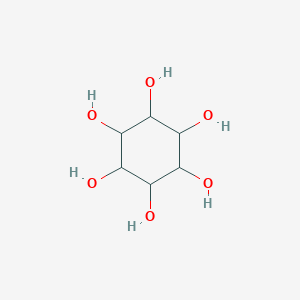
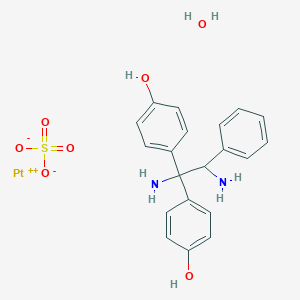
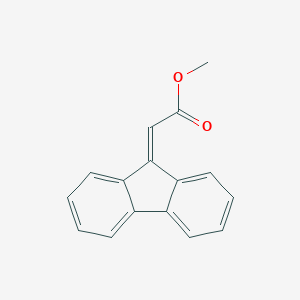
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)
